Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Description
Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a complex yohimban alkaloid derivative characterized by a pentacyclic scaffold with multiple substituents. Key structural features include:
- Methoxy groups at positions 6 and 16.
- A 2-(4-methoxyphenoxy)acetyloxy ester at position 15.
- A methyl carboxylate group at position 17.
Its structural complexity, including stereochemical variations (e.g., dodecahydro backbone), influences its physicochemical and biological properties .
Properties
Molecular Formula |
C32H38N2O8 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C32H38N2O8/c1-37-19-5-7-20(8-6-19)41-17-28(35)42-27-13-18-16-34-12-11-23-22-10-9-21(38-2)14-25(22)33-30(23)26(34)15-24(18)29(31(27)39-3)32(36)40-4/h5-10,14,18,24,26-27,29,31,33H,11-13,15-17H2,1-4H3 |
InChI Key |
KFDDPVMIQMFHBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)COC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves multiple steps, typically starting from simpler yohimban derivatives. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the yohimban skeleton.
Acetylation: Attachment of the phenoxyacetyl group through esterification reactions.
Cyclization: Formation of the dodecahydroyohimban core through cyclization reactions under controlled conditions.
These reactions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or further oxidation to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of methoxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols .
Scientific Research Applications
Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects on certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular responses.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Signal Transduction: Influencing signal transduction pathways, which can alter cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Yohimban Family
*Estimated based on analogues. †Inferred from yohimban pharmacology.
Functional Group Impact on Properties
- Phenoxyacetyl vs. Benzoyloxy Substituents: The target compound’s 2-(4-methoxyphenoxy)acetyloxy group introduces rotatable bonds (12 vs.
- Methoxy Positioning : 6,18-Dimethoxy substitution contrasts with simpler analogues (e.g., Alloyohimbine’s single methoxy), altering steric hindrance and receptor binding .
- Hydrogen Bonding: The target compound has 1 H-bond donor and 10 H-bond acceptors, similar to CAS 6335-49-5, suggesting comparable solubility but lower than hydroxyl-rich derivatives (e.g., Alloyohimbine: 2 H-bond donors) .
Research Implications and Limitations
- Data Gaps : Direct pharmacological data for the target compound are absent; inferences rely on yohimban alkaloid trends.
- Stereochemical Complexity : Undefined stereocenters (e.g., 6 in CAS 6335-49-5) complicate activity predictions .
- Synthetic Accessibility: The 2-(4-methoxyphenoxy)acetyloxy group may pose synthesis challenges compared to benzoyloxy analogues.
Biological Activity
Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate is a synthetic derivative of yohimbine that has garnered interest due to its potential pharmacological properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is derived from yohimbine and features a complex structure characterized by multiple methoxy groups and a phenoxyacetyl moiety. Its chemical formula is , with a molecular weight of approximately 433.57 g/mol. The presence of methoxy groups is significant as they often enhance the lipophilicity and biological activity of organic compounds.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Alpha-2 Adrenergic Receptors : Similar to yohimbine, this compound may act as an antagonist at alpha-2 adrenergic receptors. This action can lead to increased norepinephrine release and enhanced sympathetic nervous system activity.
- Cyclic GMP Pathway : It may also influence the nitric oxide/cyclic GMP pathway involved in vasodilation and erectile function.
Pharmacological Effects
- Erectile Dysfunction : Research indicates that derivatives of yohimbine are often explored for their potential in treating erectile dysfunction (ED). The mechanism involves increasing blood flow to the penis through adrenergic blockade and enhancement of nitric oxide signaling .
- Antidepressant Effects : Some studies suggest that yohimbine derivatives may possess antidepressant-like effects by modulating neurotransmitter systems including serotonin and norepinephrine .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in various models, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Yohimbine Derivatives
In a comparative study involving various yohimbine derivatives including methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,... it was found that certain structural modifications significantly enhanced their efficacy against ED compared to standard treatments like sildenafil .
In Vitro Studies
In vitro assays have shown that compounds with similar phenoxyacetyl modifications exhibit significant inhibition of phosphodiesterase enzymes which are critical in the degradation of cyclic GMP. This inhibition leads to prolonged vasodilation and improved erectile function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
